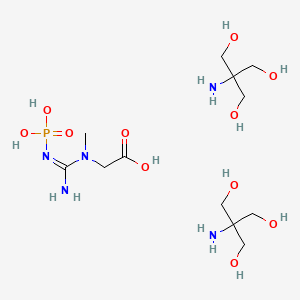
Phosphocreatine Di-tris salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Phosphocreatine Di-tris salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of tris(hydroxymethyl)aminomethane (tris). The reaction typically involves the following steps:
- Dissolution of creatine in water.
- Addition of phosphoric acid to the solution.
- Neutralization of the solution with tris to form the di-tris salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Phosphocreatine Di-tris salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce creatine and inorganic phosphate.
Phosphorylation: It can transfer its phosphate group to ADP to form ATP.
Oxidation-Reduction: In biological systems, it participates in redox reactions involving creatine kinase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Phosphorylation: Catalyzed by the enzyme creatine kinase in the presence of ADP.
Oxidation-Reduction: Involves creatine kinase and other cellular components.
Major Products Formed
Hydrolysis: Creatine and inorganic phosphate.
Phosphorylation: ATP and creatine.
Oxidation-Reduction: Various intermediates depending on the specific redox reaction.
科学研究应用
Phosphocreatine Di-tris salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in biochemical assays to study energy metabolism.
Biology: Investigated for its role in cellular energy homeostasis and protection against oxidative stress.
Medicine: Explored as a potential therapeutic agent for conditions involving energy metabolism, such as heart failure and neurodegenerative diseases.
Industry: Utilized in the production of supplements aimed at enhancing athletic performance and muscle recovery
作用机制
Phosphocreatine Di-tris salt exerts its effects primarily through its role in the phosphocreatine shuttle, a system that rapidly regenerates ATP in cells with high energy demands. The compound donates its phosphate group to ADP to form ATP, a reaction catalyzed by creatine kinase. This process helps maintain ATP levels during periods of intense energy consumption, such as muscle contraction and neuronal activity .
相似化合物的比较
Similar Compounds
Creatine: A precursor to phosphocreatine, involved in the same energy metabolism pathways.
Phosphocreatine: The non-tris salt form, which also participates in the phosphocreatine shuttle.
Cyclocreatine: A cyclic analogue of creatine with similar energy metabolism functions.
Uniqueness
Phosphocreatine Di-tris salt is unique due to its enhanced solubility and stability compared to other forms of creatine and phosphocreatine. This makes it particularly useful in biochemical assays and therapeutic applications where high solubility and stability are required .
属性
分子式 |
C12H32N5O11P |
|---|---|
分子量 |
453.38 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |
InChI 键 |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N |
手性 SMILES |
CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
规范 SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
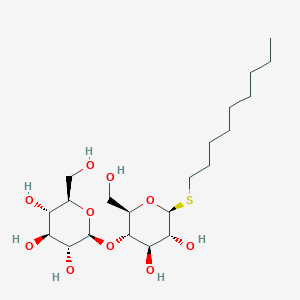
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
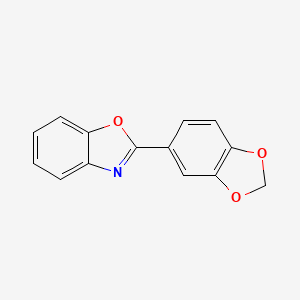
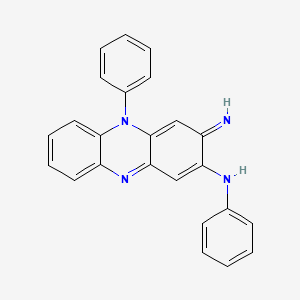
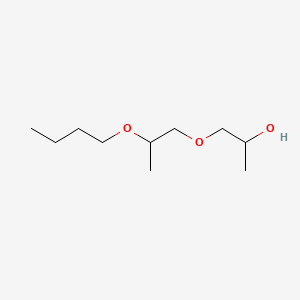



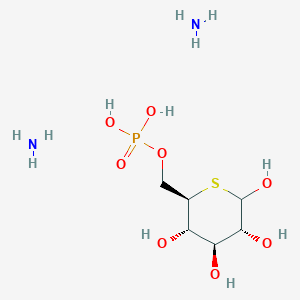
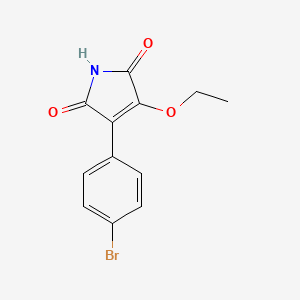
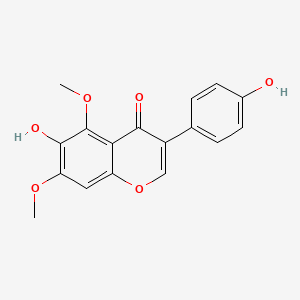
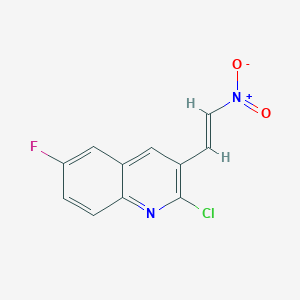
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
